

# A Comparative Analysis of Pentalene and Cyclooctatetraene Dianions: Aromaticity in $10\pi$ -Electron Systems

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## Compound of Interest

Compound Name: Pentalene

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A comprehensive examination of the structural, spectroscopic, and theoretical properties of the **pentalene** and cyclooctatetraene dianions reveals the nuances of aromaticity in these isoelectronic, non-benzenoid systems. Both species, formally possessing 10  $\pi$ -electrons, are predicted by Hückel's rule to exhibit aromatic character, a stark contrast to their neutral, anti-aromatic or non-aromatic precursors.

The study of aromaticity, a cornerstone of organic chemistry, often extends beyond the familiar confines of benzene. The **pentalene** and cyclooctatetraene dianions serve as compelling case studies. Neutral **pentalene**, with 8  $\pi$ -electrons, is a highly reactive and anti-aromatic molecule that dimerizes at temperatures as low as  $-100\text{ }^{\circ}\text{C}$ .<sup>[1][2]</sup> Similarly, neutral cyclooctatetraene, also an 8  $\pi$ -electron system, avoids antiaromatic destabilization by adopting a non-planar "tub" conformation.<sup>[3]</sup> However, the addition of two electrons transforms these molecules into planar, aromatic species.<sup>[1][3]</sup>

## Structural and Spectroscopic Comparison

Experimental and computational data highlight the distinct aromatic nature of both dianions. X-ray crystallographic studies of their respective dilithium salts confirm their planar structures, a key criterion for aromaticity.<sup>[4]</sup> The bond lengths within the rings of both dianions show a significant degree of equalization, moving away from the alternating single and double bond character of their neutral counterparts.

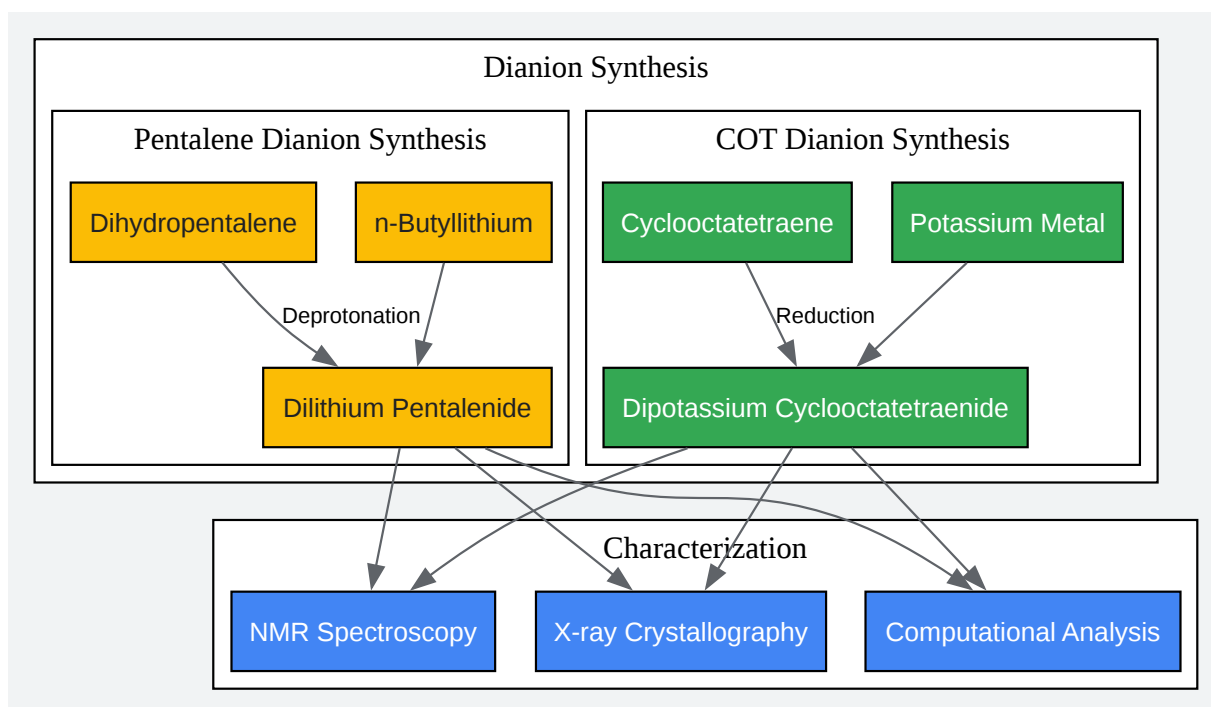
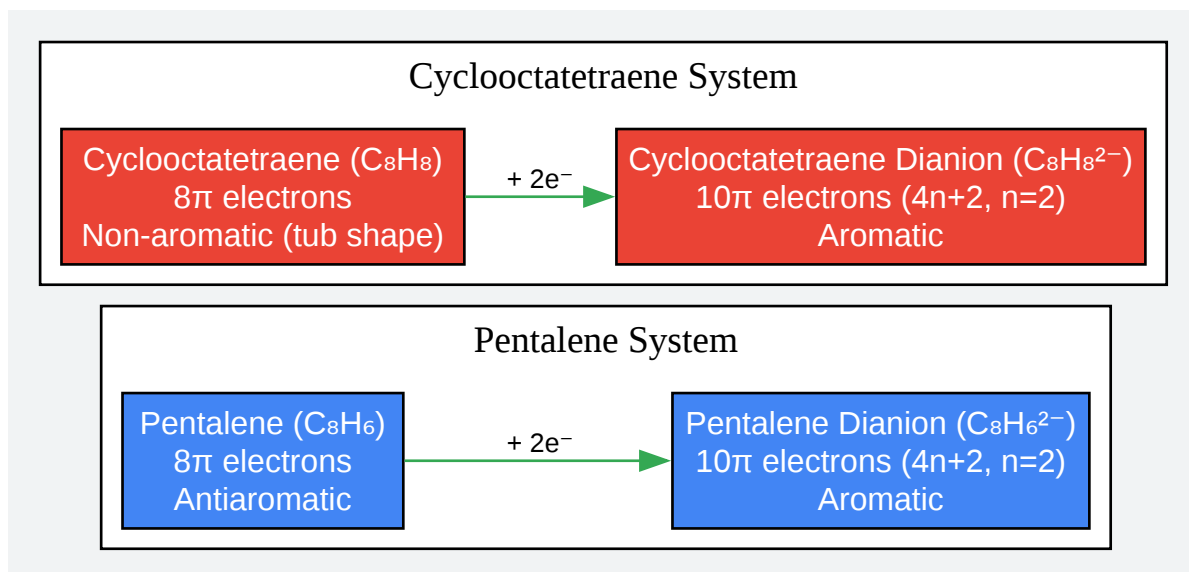
Nuclear Magnetic Resonance (NMR) spectroscopy provides further evidence of their aromaticity through the chemical shifts of their protons. The protons in both dianions are shielded, appearing at higher fields in the  $^1\text{H}$  NMR spectrum compared to their neutral precursors, indicative of a diatropic ring current characteristic of aromatic systems. For instance, the dilithium salt of the **pentalene** dianion displays two signals in a 2:1 ratio in its proton NMR spectrum, consistent with its symmetric, planar structure.<sup>[1]</sup>

Property	Pentalene Dianion ( $\text{C}_8\text{H}_6^{2-}$ )	Cyclooctatetraene Dianion ( $\text{C}_8\text{H}_8^{2-}$ )
$\pi$ -Electron Count	10	10
Hückel's Rule ( $4n+2$ )	$n = 2$ (Aromatic)	$n = 2$ (Aromatic)
Geometry	Planar <sup>[4]</sup>	Planar, Octagonal <sup>[3]</sup>
$^1\text{H}$ NMR Chemical Shift	Shielded protons, indicative of a diatropic ring current. <sup>[1]</sup>	Shielded protons, indicative of a diatropic ring current. <sup>[5]</sup>
Aromatic Stabilization	Substantial, approaching that of benzene. <sup>[6]</sup>	At least as great as that of benzene. <sup>[5][7]</sup>

## Theoretical Insights into Aromaticity

Computational studies, including Nucleus-Independent Chemical Shift (NICS) calculations, corroborate the experimental findings. NICS values, which probe the magnetic shielding at the center of a ring, are significantly negative for both dianions, a hallmark of aromaticity. Some calculations even suggest that the cyclooctatetraene dianion may possess an aromaticity at least as great as that of benzene.<sup>[5]</sup> The aromatic stabilization energy of the cyclooctatetraene dianion has been estimated to be substantial, approaching that of benzene, although this is counteracted by the significant Coulombic repulsion between the two excess electrons.<sup>[6]</sup>

The aromaticity of the **pentalene** dianion can be conceptualized as two fused cyclopentadienyl anion rings, a well-known aromatic system.<sup>[1]</sup> This fusion creates a bicyclic  $10\pi$ -electron system that exhibits considerable aromatic character.<sup>[4]</sup>



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